

# Strychnine vs. Brucine: A Comparative Analysis of Glycine Receptor Affinity

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Strychnine sulfate pentahydrate*

Cat. No.: *B1459064*

[Get Quote](#)

## Introduction: The Critical Role of Glycine Receptor Antagonism

In the landscape of neuroscience research, particularly in the study of inhibitory neurotransmission, the glycine receptor (GlyR) stands out as a pivotal target.<sup>[1]</sup> This ligand-gated chloride channel, predominantly found in the spinal cord and brainstem, plays a crucial role in motor control, sensory processing, and pain perception.<sup>[1]</sup> The potent and selective antagonism of GlyRs is a cornerstone of pharmacological investigation, and for decades, the alkaloids derived from the *Strychnos nux-vomica* tree—strychnine and brucine—have been indispensable tools.<sup>[1][2]</sup>

Strychnine is the archetypal high-affinity competitive antagonist for GlyRs.<sup>[1][3]</sup> Its binding effectively blocks the inhibitory action of glycine, leading to disinhibition of motor neurons, which manifests as convulsions and respiratory failure. Brucine, a structurally similar alkaloid, also acts as a GlyR antagonist but is notably less toxic and potent.<sup>[2][4]</sup> This guide provides an in-depth, objective comparison of these two compounds, focusing on the quantitative and structural differences in their affinity for the glycine receptor, supported by experimental data and detailed methodologies for researchers in the field.

## Molecular Structures: A Subtle Yet Consequential Difference

At first glance, the chemical structures of strychnine and brucine are remarkably similar. Both possess the same complex heptacyclic core. The key distinction lies in the aromatic ring: brucine features two methoxy groups (-OCH<sub>3</sub>) that are absent in strychnine.<sup>[2][4][5]</sup> This seemingly minor addition is the primary determinant of their differing pharmacological profiles.

Figure 1. Chemical structures of Strychnine and Brucine.

strychnine

brucine

[Click to download full resolution via product page](#)

Caption: Figure 1. Highlighting the structural similarity and the key difference: the two methoxy groups on brucine's aromatic ring.

## Quantitative Comparison of Glycine Receptor Affinity

The most direct way to compare the two antagonists is through their binding affinities, typically expressed as the inhibition constant (K<sub>i</sub>) or the half-maximal inhibitory concentration (IC<sub>50</sub>). A lower value indicates a higher affinity. Data from competitive binding assays consistently demonstrate that strychnine binds to the glycine receptor with significantly higher affinity than brucine.

| Compound                                | Receptor Subtype | Assay Type | Ki / IC50 (nM) | Fold Difference (vs. Strychnine) | Reference |
|-----------------------------------------|------------------|------------|----------------|----------------------------------|-----------|
| [ <sup>3</sup> H]Strychnin Displacement |                  |            |                |                                  |           |
| Strychnine                              | Native GlyR      | e          | ~30            | 1x                               | [6]       |
| Functional (FLIPR)                      |                  |            |                |                                  |           |
| Strychnine                              | Recombinant α1   |            | 157            | 1x                               | [7]       |
| Functional (FLIPR)                      |                  |            |                |                                  |           |
| Brucine                                 | Recombinant α1   |            | 1400           | ~9x lower                        | [7]       |
| [ <sup>3</sup> H]Strychnin Displacement |                  |            |                |                                  |           |
| Brucine                                 | Native GlyR      | e          | -              | 5x lower                         | [7]       |

Note: Absolute values can vary between experimental setups, but the relative potency remains consistent.

As the data illustrates, brucine's affinity for the glycine receptor is approximately 5 to 9 times lower than that of strychnine.[7] This reduced potency is the direct cause of its lower toxicity.[2]

## The Molecular Basis for a Difference in Affinity

The difference in binding affinity is rooted in the interaction between the ligands and the amino acid residues within the GlyR's binding pocket. The binding site for antagonists like strychnine is located at the interface between subunits of the pentameric receptor.[8][9]

High-resolution structural studies have illuminated how strychnine fits snugly into this pocket. [10] The addition of the two bulky methoxy groups in brucine introduces steric hindrance. This means the larger brucine molecule cannot achieve the same optimal orientation and close-contact interactions within the binding site as strychnine can. This less-than-perfect fit weakens the overall binding energy, resulting in a lower affinity and a higher Ki value.



Figure 2. Steric hindrance affecting Brucine's binding.

[Click to download full resolution via product page](#)

Caption: Figure 2. Conceptual model of how Brucine's methoxy groups cause steric hindrance, leading to a weaker fit and lower affinity compared to Strychnine.

## Experimental Protocols for Affinity Determination

Accurate determination of binding affinity is paramount. The two most common and robust methods are competitive radioligand binding assays and whole-cell patch-clamp electrophysiology.

### Competitive Radioligand Binding Assay

This method quantifies the ability of a test compound (the "competitor," e.g., brucine) to displace a radiolabeled ligand with known high affinity (e.g., [<sup>3</sup>H]strychnine) from the receptor.

**Principle:** The amount of radioligand displaced is proportional to the affinity and concentration of the competitor. By measuring the concentration of the competitor required to displace 50% of the radioligand (IC<sub>50</sub>), the inhibition constant (K<sub>i</sub>) can be calculated.

**Step-by-Step Protocol:**

- Membrane Preparation: Homogenize tissue rich in GlyRs (e.g., rodent spinal cord, brainstem) or membranes from cells expressing recombinant GlyRs in an ice-cold buffer. Centrifuge to pellet the membranes and wash several times to remove endogenous ligands.
- Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [<sup>3</sup>H]strychnine (typically at or below its Kd value), and varying concentrations of the unlabeled competitor (strychnine for self-displacement or brucine).
- Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.
- Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter, while the unbound ligand passes through.
- Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value. Calculate the Ki using the Cheng-Prusoff equation:  $Ki = IC50 / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[11\]](#)



Figure 3. Workflow for a competitive radioligand binding assay.

[Click to download full resolution via product page](#)

Caption: Figure 3. Workflow for a competitive radioligand binding assay.

## Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the effect of the antagonist on the ion channel's activity. It provides a more physiologically relevant measure of potency.

**Principle:** A cell expressing GlyRs is voltage-clamped, and a glycine-induced current (chloride influx) is measured. The antagonist is then applied, and its ability to reduce the glycine-induced current is quantified.

## Step-by-Step Protocol:

- Cell Culture: Use cells (e.g., HEK293 or neurons) expressing the GlyR subtype of interest. Plate them on coverslips for recording.[12]
- Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ. Fill with an intracellular solution containing ions that mimic the cell's interior.[13]
- Obtaining a Seal: Under a microscope, carefully guide the micropipette to a cell membrane and apply gentle suction to form a high-resistance ( $>1$  GΩ) "gigaseal".[13]
- Whole-Cell Configuration: Apply a brief, stronger suction pulse to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.[14]
- Voltage Clamp: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).[12][15]
- Glycine Application: Apply a known concentration of glycine to the cell using a perfusion system to evoke an inward chloride current.
- Antagonist Application: Co-apply or pre-apply varying concentrations of the antagonist (strychnine or brucine) with the glycine.
- Data Acquisition & Analysis: Record the peak amplitude of the glycine-evoked current in the absence and presence of the antagonist. Plot the percentage of inhibition versus the log concentration of the antagonist to determine the IC50.



Figure 4. Workflow for whole-cell patch-clamp electrophysiology.

[Click to download full resolution via product page](#)

Caption: Figure 4. Workflow for whole-cell patch-clamp electrophysiology.

## Conclusion: Selecting the Right Tool for the Job

Both strychnine and brucine are effective competitive antagonists of the glycine receptor, but they are not interchangeable.

- Strychnine, with its low nanomolar affinity, remains the gold standard for applications requiring maximal and potent inhibition of GlyRs. It is the preferred tool for radioligand binding assays and for studies where complete receptor blockade is desired.[1]

- Brucine, with its ~5- to 9-fold lower affinity, serves as a valuable alternative.<sup>[7]</sup> Its lower potency and toxicity make it a useful control compound and a safer agent to handle. It can be particularly useful in experiments aiming to achieve partial or graded inhibition of the GlyR population.

The choice between strychnine and brucine depends entirely on the specific experimental goals. Understanding their distinct affinities, grounded in their structural differences, allows researchers to make an informed decision and generate more precise and reliable data in the study of inhibitory neurotransmission.

## References

- Vandenberg, R. J., et al. (2014). Agonist and Antagonist Binding in Human Glycine Receptors. *ACS Chemical Neuroscience*. [\[Link\]](#)
- Lv, M., et al. (2022). Chemical structures of strychnine (a), brucine (b), and IS clarithromycin (c).
- Purves, D., et al. (Eds.). (2001). *Glycine Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects*. 6th edition. [\[Link\]](#)
- Wikipedia. (n.d.). Strychnine. [\[Link\]](#)
- Pediaa. (2021). Difference Between Brucine and Strychnine. *Pediaa.com*. [\[Link\]](#)
- Jansen, M., & Dannhardt, G. (2003). Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions. *European Journal of Medicinal Chemistry*. [\[Link\]](#)
- Wikipedia. (n.d.). Brucine. [\[Link\]](#)
- Laube, B., et al. (2005). Molecular basis for zinc potentiation at strychnine-sensitive glycine receptors. *Journal of Biological Chemistry*. [\[Link\]](#)
- Grudzinska, J., et al. (2005). The  $\beta$  subunit determines the pharmacology of  $\alpha 1\beta$  glycine receptors. *Neuron*. This is a conceptual reference for subunit interfaces. A direct link with the provided search results is not available, but the principle is widely established.
- Lynch, J. W. (2004).
- ResearchGate. (n.d.). Molecular structure of strychnine and brucine. [\[Link\]](#)
- Du, J., et al. (2015). Glycine receptor mechanism illuminated by electron cryo-microscopy.
- Jensen, A. A., et al. (2006). Pharmacological characterisation of strychnine and brucine analogues at glycine and alpha7 nicotinic acetylcholine receptors. *European Journal of Pharmacology*. [\[Link\]](#)
- Huang, R., et al. (2015). Mechanisms of homomeric alpha1 glycine receptor endocytosis. *Journal of Biological Chemistry*. [\[Link\]](#)

- Davidoff, R. A., & Adair, R. (1978). Glycine high affinity uptake and strychnine binding associated with glycine receptors in the frog central nervous system. *Brain Research*. [Link]
- ResearchGate. (2006). Pharmacological characterisation of strychnine and brucine analogues at glycine and  $\alpha$ 7 nicotinic acetylcholine receptors. [Link]
- Young, A. B., & Snyder, S. H. (1973). Strychnine binding associated with glycine receptors of the central nervous system. *PNAS*. [Link]
- Pullan, L. M., & Powel, R. J. (1992). Comparison of binding at strychnine-sensitive (inhibitory glycine receptor) and strychnine-insensitive (N-methyl-D-aspartate receptor) glycine binding sites. *Neuroscience Letters*. [Link]
- AXOL Bioscience. (n.d.).
- protocols.io. (n.d.).
- ResearchGate. (n.d.). Whole cell patch clamp recordings of glycinergic mIPSCs. [Link]
- Current Protocols. (2001). Whole-Cell Voltage Clamp Recording. *Current Protocols in Neuroscience*. [Link]
- Lynch, J. W. (2009). High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. *Current Pharmaceutical Design*. [Link]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. *Assay Guidance Manual*. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. Glycine Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Brucine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]

- 8. Distinct agonist- and antagonist-binding sites on the glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. homepages.gac.edu [homepages.gac.edu]
- To cite this document: BenchChem. [Strychnine vs. Brucine: A Comparative Analysis of Glycine Receptor Affinity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1459064#strychnine-versus-brucine-differences-in-glycine-receptor-affinity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)